Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

CAS No.: 82584-78-9

Cat. No.: VC2223378

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82584-78-9 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 |

| Standard InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 |

| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

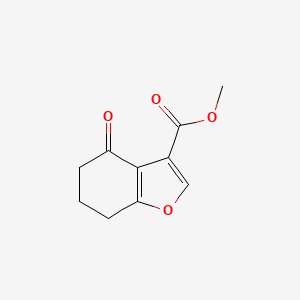

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate consists of a benzofuran core with specific functional groups. The compound features a partially saturated benzene ring fused with a furan ring, creating a bicyclic system. The molecular formula of the compound is C₁₀H₁₀O₄, indicating its composition of carbon, hydrogen, and oxygen atoms.

The key functional groups present in the molecule include a methyl carboxylate group at position 3 of the benzofuran ring and a ketone (oxo) group at position 4. The benzene portion of the benzofuran system is partially saturated, as indicated by the tetrahydro prefix, meaning that four hydrogen atoms have been added to the benzene ring.

Physical and Chemical Properties

The compound has a molecular weight of 194.18 g/mol, which influences its physical properties such as solubility and diffusion characteristics. Its structure provides multiple sites for chemical reactions, including the ester group, ketone functionality, and the aromatic and heterocyclic rings.

The compound's chemical identifiers are essential for its proper identification in chemical databases and literature. These identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 82584-78-9 |

| InChI | InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 |

| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 |

These properties are crucial for understanding the compound's behavior in various chemical and biological systems, as well as for designing experiments involving this compound.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves cyclization reactions of appropriate precursors under controlled conditions. One common synthetic approach utilizes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate.

Another synthetic route involves hydrothermal synthesis from carbohydrates such as sucrose under controlled temperature (120–180°C) and time (2–24 hours) conditions. This method can yield furan derivatives, including the target compound. The reaction parameters, including solvent polarity, catalyst selection (acid/base catalysts), and temperature gradients, must be carefully optimized to minimize side products.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but with modifications to enhance efficiency and yield. Continuous flow reactors and automated systems are often utilized to improve the production process. Additionally, purification techniques such as recrystallization and chromatography are essential for obtaining the compound in high purity.

The industrial production process also considers factors such as cost-effectiveness, scalability, and environmental impact. Sequential purification via column chromatography or recrystallization is critical for isolating high-purity samples (>95%). Monitoring the reaction progress and product purity can be achieved using analytical techniques such as LC/MS/MS Orbitrap, which helps to optimize reaction time and temperature.

Chemical Reactivity

Types of Reactions

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate participates in various chemical reactions due to its functional groups and heterocyclic structure. The compound undergoes oxidation reactions, where it can be converted to corresponding carboxylic acids or ketones. The ketone group at position 4 can undergo reduction to form an alcohol.

The compound also participates in substitution reactions, both electrophilic and nucleophilic, which can occur at different positions on the benzofuran ring. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Due to its structure, the compound can serve as a diene component in Diels-Alder reactions, a fundamental method in synthetic organic chemistry for forming six-membered rings. This reactivity is particularly valuable in the synthesis of natural products and complex organic molecules.

Common Reagents and Conditions

Various reagents are employed in reactions involving methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. For oxidation reactions, common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction reactions typically utilize reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For substitution reactions, reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

The specific reaction conditions, including temperature, solvent, and catalyst, significantly influence the outcome of these reactions. Careful control of these parameters is essential for achieving the desired transformation with high yield and selectivity.

Biological Activity

Antibacterial Properties

Research has demonstrated that methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate possesses significant antibacterial activity against various bacterial strains. Studies have measured the Minimum Inhibitory Concentration (MIC) values for the compound against several bacterial species, indicating its potential as an antimicrobial agent.

The following table summarizes the antibacterial activity of the compound against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.3 |

| Escherichia coli | 6.4 |

| Staphylococcus albus | 2.6 |

These findings suggest that the compound could be a valuable candidate for developing new antibacterial agents, particularly against Staphylococcus albus, for which it showed the highest potency.

Cytotoxic Activity

The cytotoxic potential of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has been evaluated using various cancer cell lines. Studies have demonstrated that the compound exhibits different levels of cytotoxicity depending on the specific cancer cell type.

The following table summarizes the IC values observed in different studies:

| Cell Line | IC (μg/mL) |

|---|---|

| HeLa (cervical carcinoma) | 2.56 |

| A549 (lung carcinoma) | 30 |

| MCF-7 (breast carcinoma) | 50 |

The compound demonstrated particularly significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent. This varying cytotoxicity across different cancer cell lines suggests cell-type specificity in its mechanism of action.

Anti-inflammatory Activity

In addition to its antibacterial and cytotoxic effects, methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has shown anti-inflammatory properties. Research has found that the compound inhibits the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

These anti-inflammatory effects may be related to the compound's ability to modulate specific signaling pathways involved in inflammation. Further research is needed to fully elucidate the molecular mechanisms underlying these anti-inflammatory properties and to explore their potential therapeutic applications.

Research Applications

Antitumor Research

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has attracted significant attention in medicinal chemistry due to its antitumor activity. Recent studies have focused on synthesizing derivatives of this compound to enhance its cytotoxic effects against cancer cells.

In one notable case study, a series of methyl 4-oxo derivatives were synthesized and tested for antitumor activity against human breast cancer cells. The study revealed that certain modifications to the structure enhanced cytotoxicity significantly compared to the parent compound. These findings suggest that structural optimization of the compound could lead to more potent anticancer agents.

Research has also investigated the mechanism of action of these compounds, with studies suggesting that they induce apoptosis through the modulation of specific signaling pathways. This mechanistic understanding is crucial for further development of these compounds as potential anticancer drugs.

Antimicrobial Research

The antimicrobial properties of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate have been investigated in several studies. In a controlled laboratory setting, the compound was tested against multiple strains of bacteria, showing promising results.

The results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent. This finding is particularly significant given the growing concern of antibiotic resistance and the need for new antimicrobial compounds.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its unique structure, which allows for various functional group transformations. These transformations can lead to the development of more complex molecules with potential applications in pharmaceuticals.

The compound's reactivity in Diels-Alder reactions makes it a valuable tool in synthetic organic chemistry for forming six-membered rings. This application is particularly relevant in the synthesis of natural products and complex organic molecules.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various cellular processes.

In the context of its anticancer activity, the compound may inhibit enzymes involved in cell proliferation, leading to the observed cytotoxic effects. Research has suggested that it induces apoptosis through the modulation of specific signaling pathways, although the exact mechanisms require further investigation.

For its antimicrobial activity, the compound likely interacts with specific targets in bacterial cells, disrupting essential processes and leading to bacterial cell death. The specific molecular targets and mechanisms may vary depending on the bacterial species.

Structure-Activity Relationships

Understanding the relationship between the compound's structure and its biological activity is essential for optimizing its properties. Structure-Activity Relationship (SAR) studies involve introducing substituents (e.g., fluorobenzoyl groups) to enhance binding affinity to specific targets.

For example, piperidine derivatives of this scaffold have shown STAT3 inhibition (IC approximately 45% at 10 μM). These SAR studies help identify the pharmacophores, the essential structural features responsible for the compound's biological activity.

Computational methods, such as docking studies using AutoDock Vina, can predict interactions with targets like STAT3 DNA-binding domains. These predictions can be validated using experimental techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics.

Comparison with Similar Compounds

Related Benzofuran Derivatives

Several compounds are structurally similar to methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, including 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, which lacks the methyl ester group. Another related compound is methyl 6-[(benzylthio)methyl]-4-oxo-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine-3-carboxylate, which features a different heterocyclic system.

Comparing these compounds helps to understand the impact of structural modifications on biological activity and chemical properties. For instance, the presence or absence of the methyl ester group may significantly affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes.

Unique Features and Advantages

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran core and functional groups make it a versatile compound for various applications in research and industry.

The compound's unique combination of functional groups allows for selective chemical transformations, making it a valuable building block in organic synthesis. Additionally, its specific pattern of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects, distinguishes it from similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume